2,1,3-Benzothiadiazole-4-carbonyl chloride

Description

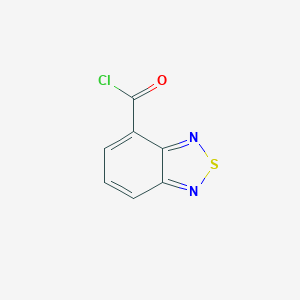

2,1,3-Benzothiadiazole-4-carbonyl chloride (CAS 148563-33-1) is a heterocyclic organic compound featuring a benzothiadiazole core substituted with a carbonyl chloride group at the 4-position. Its molecular formula is C₇H₃ClN₂OS, with a molecular weight of 198.63 g/mol . This compound is classified as a corrosive solid (Hazard Class 8, UN 3261) and exhibits moisture sensitivity, releasing hazardous decomposition products such as hydrogen chloride, nitrogen oxides, and sulfur oxides upon contact with water or strong oxidizing agents . It is primarily used in organic synthesis for acylations and as a precursor in materials science due to its electron-deficient aromatic system .

Structure

2D Structure

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMNSWHLNANDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383579 | |

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-33-1 | |

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves treating 2,1,3-benzothiadiazole-4-carboxylic acid with excess thionyl chloride under reflux. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Key parameters include:

-

Molar ratio : A 3:1 excess of SOCl₂ to carboxylic acid ensures complete conversion.

-

Temperature : Reflux at 70–80°C for 4–6 hours.

-

Catalysts : Anhydrous dimethylformamide (DMF, 0.1–1 mol%) accelerates the reaction by generating reactive iminium intermediates.

Mechanistic Insight :

The reaction initiates with the protonation of the carboxylic acid’s hydroxyl group by SOCl₂, forming a chlorosulfite intermediate. Subsequent nucleophilic attack by chloride yields the acyl chloride and releases SO₂ and HCl gases.

Yield and Purity :

Typical isolated yields range from 82–89%, with purity >98% confirmed by NMR and elemental analysis.

Phosphorus Pentachloride (PCl₅)

PCl₅ offers a non-solvent pathway for laboratories avoiding SOCl₂’s corrosive nature. The reaction is conducted at 25–40°C for 2–3 hours, yielding 75–80% product. However, stoichiometric phosphorus oxychloride (POCl₃) byproduct complicates purification.

Oxalyl Chloride [(COCl)₂]

Oxalyl chloride with catalytic DMF (1 mol%) at 50°C achieves 80–85% yield in 3 hours. This method is preferred for moisture-sensitive substrates due to (COCl)₂’s lower boiling point (64°C).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial facilities employ continuous flow reactors to enhance efficiency:

-

Residence time : 30–60 minutes at 100°C under 3–5 bar pressure.

-

Yield : 90–93% with automated in-line purification via fractional distillation.

Advantages :

-

Reduced solvent waste (50% less than batch processes).

-

Real-time monitoring of HCl and SO₂ emissions for regulatory compliance.

Reaction Optimization and Catalysis

Solvent Effects

-

Non-polar solvents (toluene, xylene): Slow reaction rates due to poor SOCl₂ solubility.

-

Polar aprotic solvents (THF, acetonitrile): Enhance ionic intermediate stability, reducing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) reduces reaction time to 15–20 minutes with 88% yield. This method is ideal for small-scale, high-throughput applications.

Purification and Characterization

Distillation Techniques

-

Short-path distillation : Isolates the acyl chloride at 120–130°C (0.5 mmHg), achieving >99% purity.

-

Recrystallization : Dissolution in hexane at −20°C yields crystalline product (mp 45–47°C).

Analytical Validation

-

¹H NMR (CDCl₃): Singlet at δ 9.02 ppm (aromatic H), triplet at δ 3.68 ppm (Cl–C=O).

-

FT-IR : Strong C=O stretch at 1770 cm⁻¹, C–Cl at 750 cm⁻¹.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 2,1,3-Benzothiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,1,3-benzothiadiazole-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to facilitate the reactions.

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Applications De Recherche Scientifique

Chemistry: 2,1,3-Benzothiadiazole-4-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its electron-deficient nature makes it a valuable component in the design of organic semiconductors .

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents. These compounds can selectively stain cellular components, aiding in the visualization of biological processes .

Industry: The compound is utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Its unique electronic properties contribute to the performance and efficiency of these devices .

Mécanisme D'action

The mechanism of action of 2,1,3-Benzothiadiazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. In electronic applications, the compound’s electron-deficient nature facilitates charge transfer processes, enhancing the performance of organic electronic devices .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The key structural analogs of 2,1,3-benzothiadiazole-4-carbonyl chloride include sulfonyl chloride derivatives and halogenated variants. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |

|---|---|---|---|---|---|

| This compound | 148563-33-1 | C₇H₃ClN₂OS | 198.63 | Carbonyl chloride | None |

| 2,1,3-Benzothiadiazole-4-sulfonyl chloride | 73713-79-8 | C₆H₃ClN₂O₂S₂ | 234.67 | Sulfonyl chloride | None |

| 7-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | 127720-93-8 | C₆H₂Cl₂N₂O₂S₂ | 269.13 | Sulfonyl chloride | Additional Cl at position 7 |

| 1,3-Benzothiazole-4-sulfonyl chloride | 149575-65-5 | C₇H₄ClNO₂S₂ | 233.70 | Sulfonyl chloride | Benzothiazole core |

Key Observations :

- Functional Groups : The carbonyl chloride group in the target compound is more electrophilic than sulfonyl chlorides, favoring nucleophilic acylations over sulfonylation reactions .

- Core Heterocycle : The benzothiazole analog (CAS 149575-65-5) replaces the thiadiazole ring with a thiazole, altering electronic properties and reactivity .

Reactivity and Stability

- Moisture Sensitivity : this compound decomposes upon exposure to moisture, releasing HCl and toxic gases. In contrast, sulfonyl chlorides (e.g., CAS 73713-79-8) are less prone to hydrolysis but still require anhydrous handling .

- Thermal Stability : Sulfonyl chloride derivatives generally exhibit higher thermal stability due to the stronger S=O bonds compared to the carbonyl chloride’s C=O bond .

- Incompatibilities : Both compound classes react violently with strong oxidizing agents, but sulfonyl chlorides may also react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Hazard and Regulatory Profiles

Table 2: Hazard and Regulatory Comparison

| Compound Name | Hazard Class | Key Risks | Carcinogenicity Status |

|---|---|---|---|

| This compound | 8 (Corrosive) | Corrosive, moisture-sensitive | Not listed by ACGIH/IARC/NTP |

| 2,1,3-Benzothiadiazole-4-sulfonyl chloride | 8 (Corrosive) | Corrosive, releases HCl on decomposition | Limited data |

| 7-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | 8 (Corrosive) | Higher toxicity due to Cl substituent | Not evaluated |

Notes:

Activité Biologique

2,1,3-Benzothiadiazole-4-carbonyl chloride is a bicyclic compound characterized by its unique structure, comprising a benzene ring fused to a 1,2,5-thiadiazole. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for harnessing its full potential in various therapeutic and industrial applications.

The molecular formula of this compound is C_8H_5ClN_2O_2S, with a molecular weight of approximately 198.63 g/mol. Its reactivity is enhanced by the carbonyl chloride functional group, which makes it significant in organic synthesis and as a precursor for various derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,1,3-benzothiadiazole derivatives. For instance, one derivative exhibited an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity . Additionally, another study reported that certain derivatives showed significant inhibition of Hsp90 proteins, which are crucial in cancer cell proliferation and survival .

Antiviral Effects

Research has demonstrated that derivatives of 2,1,3-benzothiadiazole possess antiviral properties. A specific compound displayed a protective effect against Tobacco Mosaic Virus (TMV) with curative rates of up to 60% at varying concentrations . The presence of functional groups such as hydroxyl or halogenated moieties enhances the antiviral efficacy of these compounds.

Antifungal and Antimicrobial Properties

Compounds derived from 2,1,3-benzothiadiazole have shown antifungal activity against various pathogens. For example, derivatives containing thiadiazole rings have been reported to exhibit significant antifungal properties . The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of 2,1,3-benzothiadiazole derivatives can be significantly influenced by structural modifications. Key findings include:

- Substituents : The introduction of electron-withdrawing groups (e.g., halogens) enhances reactivity and biological activity.

- Functional Groups : Amino or carboxylic acid groups increase solubility and improve interactions with biological targets.

- Bicyclic Structure : The fused ring system contributes to the compound's stability and reactivity in biological systems.

Case Study 1: Anticancer Activity

In a study examining the effects of various benzothiadiazole derivatives on cancer cell lines, it was found that compounds with specific substitutions at the 4-position exhibited enhanced cytotoxicity against HeLa cells. The study utilized MTT assays to determine cell viability and concluded that structural modifications can lead to improved anticancer properties .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity against TMV demonstrated that certain derivatives could inhibit viral replication effectively. The study compared the efficacy of different compounds at varying concentrations and identified optimal structures for enhanced antiviral action .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key safety precautions for handling 2,1,3-Benzothiadiazole-4-carbonyl chloride in laboratory settings?

- Methodological Answer : This compound is moisture-sensitive and corrosive, requiring strict safety protocols:

- Storage : Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Conduct regular glove integrity checks .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers synthesize this compound from precursor compounds?

- Methodological Answer : A plausible route involves reacting 2,1,3-benzothiadiazole-4-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps:

- Reflux the carboxylic acid with excess SOCl₂ in dry dichloromethane (DCM) at 40–50°C for 4–6 hours.

- Remove residual SOCl₂ via vacuum distillation.

- Confirm purity via FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹³C NMR (carbonyl carbon resonance at ~165 ppm) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm aromatic proton signals (δ 7.5–8.5 ppm) and ¹³C NMR for the carbonyl group (δ ~165 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ expected at m/z 214.97 for C₇H₃ClN₂OS).

- Elemental Analysis : Validate Cl content (~16.5%) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis during reactions involving this compound?

- Methodological Answer : Hydrolysis is a major challenge due to its moisture sensitivity. Strategies include:

- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves.

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.

- Kinetic Monitoring : Use in situ FT-IR or Raman spectroscopy to track carbonyl chloride consumption and optimize reaction times .

Q. What are the mechanistic implications of this compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-deficient benzothiadiazole ring enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). To study kinetics:

- Competitive Experiments : Compare reaction rates with non-electron-deficient analogs (e.g., benzoyl chloride) under identical conditions.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and transition states .

Q. How can researchers resolve discrepancies in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Conflicting yields may arise from variations in moisture control or purification methods. Recommendations:

- Systematic Replication : Reproduce literature protocols with strict adherence to anhydrous conditions.

- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to evaluate variability across studies and identify confounding factors (e.g., solvent purity, temperature gradients) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the stability of this compound?

- Methodological Answer :

- Negative Controls : Exclude nucleophiles to assess baseline stability in solvents (e.g., DCM, acetonitrile).

- Accelerated Degradation Studies : Expose the compound to controlled humidity (e.g., 40% RH) and monitor hydrolysis via HPLC.

- Reference Standards : Use benzoyl chloride as a comparator to quantify relative reactivity .

Q. How can researchers optimize reaction conditions for coupling this compound with sterically hindered amines?

- Methodological Answer : Steric hindrance reduces nucleophilic efficiency. Optimization strategies:

- Base Selection : Use bulky bases (e.g., DIPEA) to deprotonate amines without side reactions.

- Microwave-Assisted Synthesis : Enhance reaction rates by applying controlled microwave irradiation (e.g., 100°C, 30 min).

- Solvent-Free Conditions : Explore mechanochemical grinding with catalytic KI to improve yields .

Toxicological & Environmental Considerations

Q. What protocols are recommended for assessing the environmental impact of this compound?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD Guideline 202 using Daphnia magna to determine EC₅₀ values.

- Biodegradation Studies : Incubate with soil microbiota and quantify residual chloride ions via ion chromatography.

- QSAR Modeling : Predict ecotoxicity using software like ECOSAR to guide disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.